Cas no 108785-69-9 (Lorpiprazole)

Lorpiprazole structure
Productnaam:Lorpiprazole
Lorpiprazole Chemische en fysische eigenschappen
Naam en identificatie
-
- Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole,5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-
- Cyclopenta[3,4]pyrrolo[2,1-c]-1,2,4-triazole,5,5a,6,7,8,8a-hexahydro-3-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]
- Lorpiprazole
- Unii-0m14o7T47q
- Lorpiprazole [inn]
- (- )-cis-5,5a,6,7,8,8a-Hexahydro-3-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)cyclopenta(3,4)pyrrolo(2,1-c)-s-triazole
- 0M14O7T47Q
- Q6681547
- 108785-69-9
- (+/-)-CIS-5,5A,6,7,8,8A-HEXAHYDRO-3-(2-(4-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)-1-PIPERAZINYL)ETHYL)CYCLOPENTA(3,4)PYRROLO(2,1-C)-S-TRIAZOLE
- (+-)-cis-5,5a,6,7,8,8a-Hexahydro-3-(2-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)ethyl)cyclopenta(3,4)pyrrolo(2,1-c)-s-triazole
-
- Inchi: InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m0/s1
- InChI-sleutel: BNRMWKUVWLKDQJ-YJBOKZPZSA-N
- LACHT: FC(C1C=CC=C(N2CCN(CCC3=NN=C4[C@H]5CCC[C@H]5CN34)CC2)C=1)(F)F
Berekende eigenschappen
- Exacte massa: 405.21400
- Monoisotopische massa: 405.21403
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 4
- Complexiteit: 565
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 37.2
- XLogP3: 3.3
Experimentele eigenschappen
- Dichtheid: 1.42
- Kookpunt: 556.8°Cat760mmHg
- Vlampunt: 290.6°C
- Brekindex: 1.659
- PSA: 37.19000
- LogboekP: 3.56180
Lorpiprazole Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | L470005-5mg |
Lorpiprazole |
108785-69-9 | 5mg |
$1154.00 | 2023-05-18 | ||
TRC | L470005-2.5mg |
Lorpiprazole |
108785-69-9 | 2.5mg |
$603.00 | 2023-05-18 | ||
TRC | L470005-1mg |
Lorpiprazole |
108785-69-9 | 1mg |
$282.00 | 2023-05-18 | ||
TRC | L470005-10mg |
Lorpiprazole |
108785-69-9 | 10mg |
$2193.00 | 2023-05-18 | ||
TRC | L470005-50mg |
Lorpiprazole |
108785-69-9 | 50mg |
$ 11200.00 | 2023-09-07 |
Lorpiprazole Gerelateerde literatuur
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
108785-69-9 (Lorpiprazole) Gerelateerde producten
- 1207046-23-8(2-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one)
- 1018584-77-4(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbaldehyde)
- 1873387-12-2(benzyl N-[4-cyano-3-(trifluoromethyl)phenyl]carbamate)
- 2092329-55-8(2,1-Benzisothiazole-1(3H)-acetic acid, 5-hydroxy-3-oxo-)
- 2228684-69-1(tert-butyl N-3-amino-2-(4-ethylphenyl)propylcarbamate)
- 1804510-23-3(Ethyl 2-cyano-4-iodo-3-(trifluoromethylthio)phenylacetate)
- 2138240-89-6(5-Bromo-8-ethylpyrido[4,3-d]pyrimidine)
- 1784053-08-2(5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid)
- 851785-28-9(Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate)
- 1807087-44-0(2-Bromo-5-fluoro-3-iodophenol)
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
